molecular formula C30H16N4O5 B1594786 2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE] CAS No. 52591-25-0

2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]

Cat. No.: B1594786
CAS No.: 52591-25-0
M. Wt: 512.5 g/mol
InChI Key: HFLBGLHPZPFPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

The systematic nomenclature of 2,2'-(1,3,4-Oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] reflects the compound's complex structural architecture and provides insight into its chemical organization. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is formally designated as 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino-, indicating the presence of two 9,10-anthracenedione units linked through a 1,3,4-oxadiazole moiety at the 2,5-positions. The compound is also known by several commercial designations, including Vat Red 31, Mikethrene Red F3B, Dycosthren Red F-3B, and Novatic Brilliant Red 5B, reflecting its historical importance in textile dyeing applications. The Chemical Abstracts Service has assigned this compound the registry number 52591-25-0, while the European Inventory of Existing Commercial Chemical Substances number is 258-029-1.

The molecular structure consists of a central 1,3,4-oxadiazole ring serving as a bridging unit between two 1-aminoanthraquinone moieties. Each anthraquinone unit contains the characteristic 9,10-dioxoanthracene core structure with an amino group positioned at the 1-position relative to one of the carbonyl groups. The oxadiazole ring provides electron-deficient character due to the presence of two pyridine-like nitrogen atoms, creating a unique electronic environment that influences the overall properties of the molecule. The compound's planar structure is maintained through the aromatic character of both the anthraquinone units and the oxadiazole bridge, allowing for extensive conjugation across the entire molecular framework.

Table 1: Key Structural and Physical Properties of 2,2'-(1,3,4-Oxadiazole-2,5-diyl)bis[1-aminoanthraquinone]

Property Value Reference
Molecular Formula C30H16N4O5
Molecular Weight 512.47 g/mol
Chemical Abstracts Service Number 52591-25-0
European Inventory Number 258-029-1
Predicted Boiling Point 873.1±75.0 °C
Predicted Density 1.538±0.06 g/cm³
Predicted pKa -3.97±0.20

The structural identification of this compound reveals the sophisticated interplay between its constituent parts. The 1,3,4-oxadiazole core demonstrates the characteristic five-membered heterocyclic structure with two adjacent nitrogen atoms at positions 3 and 4, separated by one carbon atom from the oxygen heteroatom. This arrangement creates a highly stable, aromatic ring system that serves as an effective electronic bridge between the two anthraquinone units. The anthraquinone moieties provide the primary chromophoric properties, with their extended conjugated systems contributing to the compound's distinctive color characteristics and light absorption properties.

Historical Context of Anthraquinone-Oxadiazole Hybrid Compounds

The development of anthraquinone-oxadiazole hybrid compounds emerged from the historical evolution of synthetic dye chemistry and the quest for materials with enhanced properties through molecular hybridization. Anthraquinone dyes were first introduced commercially in 1901, marking a significant advancement in synthetic colorant technology. These compounds gained prominence due to their exceptional lightfastness and wash fastness properties, making them particularly valuable for textile applications requiring durable coloration. The early success of anthraquinone-based dyes prompted extensive research into structural modifications that could further enhance their performance characteristics.

The incorporation of oxadiazole units into anthraquinone structures represents a later development in the evolution of these materials. The 1,3,4-oxadiazole scaffold gained recognition in medicinal chemistry for its versatility and ability to serve as a bioisostere for various functional groups, including esters, amides, and carbamates. This heterocyclic system demonstrates remarkable stability in aqueous environments and possesses the capability to form strong hydrogen bonds and engage in π-π interactions with biological targets. The recognition of these properties led researchers to explore the incorporation of oxadiazole units into various molecular frameworks, including anthraquinone systems.

Table 2: Historical Milestones in Anthraquinone and Oxadiazole Chemistry

Year Development Significance
1901 Commercial introduction of anthraquinone dyes Established foundation for synthetic dye industry
1906 Introduction of first vat red by Bayer Expanded color palette for textile applications
1917 Development of anthraquinone production from coal-tar Enabled large-scale domestic production
1919 First commercial production in United States by DuPont Established North American manufacturing capability
1928 United States vat dye production reaches 6.3 million pounds Demonstrated commercial viability and market acceptance

The synthesis of 2,2'-(1,3,4-Oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] and related compounds represents the culmination of decades of research into both anthraquinone and oxadiazole chemistry. The development of efficient synthetic methodologies for constructing oxadiazole rings through cyclization reactions involving acylhydrazines and carboxylic acids provided the foundation for creating these hybrid structures. The specific approach involving phosphorus oxychloride-mediated cyclization reactions allowed for the controlled formation of the 1,3,4-oxadiazole bridge while maintaining the integrity of the anthraquinone units.

The historical significance of this compound extends beyond its immediate applications to its role in demonstrating the potential of molecular hybridization strategies. By combining the proven performance characteristics of anthraquinone chromophores with the unique electronic properties of oxadiazole heterocycles, researchers created a new class of materials with enhanced capabilities. This approach exemplifies the broader trend in materials science toward the design of hybrid compounds that leverage the advantageous properties of multiple molecular components.

Significance in Heterocyclic and Polycyclic Aromatic Systems

The significance of 2,2'-(1,3,4-Oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] in the context of heterocyclic and polycyclic aromatic systems extends far beyond its immediate applications, representing a paradigmatic example of how strategic molecular design can create materials with emergent properties. The compound exemplifies the successful integration of electron-deficient heterocyclic systems with electron-rich polycyclic aromatic structures, creating a unique electronic environment that influences both its chemical behavior and physical properties. This integration demonstrates the potential for heterocyclic linkers to modulate the properties of polycyclic aromatic systems while maintaining their inherent stability and functional characteristics.

The 1,3,4-oxadiazole component serves as more than a simple connecting unit between the anthraquinone moieties; it functions as an active electronic component that influences the overall conjugation and charge distribution throughout the molecule. The electron-deficient nature of the oxadiazole ring, resulting from the presence of two pyridine-like nitrogen atoms, creates a localized region of positive character that can interact with electron-rich aromatic systems. This interaction can lead to unique electronic properties that are not observed in the individual components, demonstrating the principle of emergent properties in molecular systems.

Table 3: Comparative Analysis of Electronic Properties

Component Electronic Character Key Features Contribution to Hybrid
1,3,4-Oxadiazole Electron-deficient Two pyridine-like nitrogen atoms Electronic bridge and charge modulation
Anthraquinone Mixed character Electron-withdrawing carbonyls with aromatic conjugation Chromophoric properties and conjugation
Amino groups Electron-donating Lone pair donation to aromatic system Enhanced electron density and reactivity

The structural design of this compound provides valuable insights into the principles governing the construction of complex aromatic systems. The planar geometry maintained throughout the molecule allows for extended conjugation, which is crucial for both the optical properties and electronic behavior of the system. The strategic positioning of the amino groups on the anthraquinone units provides additional sites for electronic interaction and potential chemical modification, expanding the versatility of the compound for various applications.

From a theoretical perspective, this compound serves as an excellent model system for understanding the electronic interactions between heterocyclic and polycyclic aromatic components. The 1,3,4-oxadiazole ring system demonstrates the characteristic properties of azole heterocycles, including high thermal stability, resistance to hydrolysis, and the ability to participate in various types of molecular interactions. These properties are preserved in the hybrid system, contributing to the overall stability and performance characteristics of the compound.

The significance of this molecular architecture extends to its potential role in advancing our understanding of structure-property relationships in complex aromatic systems. The compound provides a platform for investigating how electronic communication between different aromatic components can be controlled and optimized through careful selection of bridging units. The successful integration of the oxadiazole bridge demonstrates that heterocyclic linkers can serve as effective mediators of electronic interactions between polycyclic aromatic systems, opening possibilities for the design of new materials with tailored properties.

Properties

IUPAC Name

1-amino-2-[5-(1-amino-9,10-dioxoanthracen-2-yl)-1,3,4-oxadiazol-2-yl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N4O5/c31-23-19(11-9-17-21(23)27(37)15-7-3-1-5-13(15)25(17)35)29-33-34-30(39-29)20-12-10-18-22(24(20)32)28(38)16-8-4-2-6-14(16)26(18)36/h1-12H,31-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLBGLHPZPFPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=NN=C(O4)C5=C(C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068771
Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-25-0, 12227-47-3
Record name Vat Red F 3B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52591-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis(1-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VAT RED 31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FJ97553YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclization of Hydrazides

  • The key step involves cyclization of carbohydrazide derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.
  • For example, naphthofuran-2-carbohydrazide was cyclized with POCl₃ and para-aminobenzoic acid to yield an amino-substituted oxadiazole intermediate.
  • This method is adaptable to anthraquinone-based hydrazides to form the bis-oxadiazole structure.

Alternative Cyclization Methods

  • Amidoxime salts or amidoximes can be fused with substituted amides at elevated temperatures (100–200°C) to form oxadiazoles, as described in patent literature.
  • Contacting substituted hydroxamyl halides with nitriles at elevated temperatures (40–150°C) also yields oxadiazoles, though this method is more general and less specific to the bis-anthraquinone derivatives.

Coupling and Functionalization Reactions

Coupling with Carboxylic Acids

  • The amino intermediate of the oxadiazole is coupled with various carboxylic acids using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA).
  • Dichloromethane (DCM) is preferred as the solvent for better conversion rates compared to THF or DMF.
  • Optimal conditions include stirring at room temperature for 3–5 hours with 1.2 equivalents of carboxylic acid.

Reflux in Ethanol with Bases

  • Other synthetic routes involve refluxing N-arylacetamides or related intermediates in ethanol with bases such as sodium ethoxide or potassium carbonate to facilitate substitution reactions and ring closures.
  • These methods are useful for introducing amino groups on the anthraquinone moiety or for further derivatization.

Experimental Data Summary

Step Reagents/Conditions Outcome/Notes Reference
Hydrazide preparation Anthraquinone derivative + hydrazine hydrate Formation of carbohydrazide intermediate
Cyclization to oxadiazole POCl₃, para-aminobenzoic acid, reflux Formation of 1,3,4-oxadiazole ring
Coupling with carboxylic acid HATU, DIPEA, DCM, room temp, 3–5 h Amino-substituted oxadiazole derivatives
Reflux in ethanol with base Sodium ethoxide or potassium carbonate, reflux 2–3 h Facilitates substitution and ring closure
Alternative cyclization Fusion of amidoxime salts with amides, 100–200°C Oxadiazole formation via melt reaction

Scientific Research Applications

Applications in Analytical Chemistry

1. Chromatographic Analysis
The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of anthraquinone derivatives. A reverse phase HPLC method has been developed using a mobile phase of acetonitrile and water with phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. This method is efficient for isolating impurities and analyzing pharmacokinetics of anthraquinone compounds .

Method Mobile Phase Applications
Reverse Phase HPLCAcetonitrile, Water, Phosphoric AcidSeparation of anthraquinone derivatives
Acetonitrile, Water, Formic AcidMass-Spec compatible applications

Applications in Materials Science

2. Dyeing and Pigmentation
The compound is known for its vibrant color properties and has been used as a dye in textiles. Its structure allows for strong interactions with fabric fibers, resulting in durable coloration. As a pigment, it is also applicable in plastics and coatings due to its stability and resistance to fading .

Applications in Medicinal Chemistry

3. Anticancer Activity
Research has indicated that derivatives of aminoanthraquinones exhibit significant anticancer properties. The incorporation of the oxadiazole moiety enhances the biological activity of the compound by potentially improving its interaction with cellular targets involved in cancer progression. Studies have suggested that such compounds may induce apoptosis in cancer cells through various mechanisms .

4. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microorganisms. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Case Studies

Case Study 1: Chromatographic Method Development
A study focused on optimizing HPLC conditions for analyzing 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] demonstrated that varying the composition of the mobile phase significantly affected the resolution of peaks corresponding to different anthraquinone derivatives. The findings highlighted the importance of adjusting pH and organic solvent ratios for improved separation efficiency .

Case Study 2: Biological Activity Assessment
In vitro studies assessing the anticancer effects of aminoanthraquinone derivatives showed that compounds with oxadiazole linkages exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-oxadiazole counterparts. The mechanism was attributed to increased cellular uptake and enhanced interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE] is unique due to its specific structural features, including the combination of an oxadiazole ring and aminoanthraquinone groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

The compound 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] (CAS No. 52591-25-0) is a synthetic derivative that incorporates both oxadiazole and anthraquinone moieties. This combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both structural components. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer and antimicrobial activities, while anthraquinones are recognized for their applications in cancer therapy and as dyes.

  • Molecular Formula: C30H16N4O5
  • Molecular Weight: 512.47 g/mol
  • Boiling Point: 873.1 ± 75.0 °C (predicted)
  • Density: 1.538 ± 0.06 g/cm³ (predicted)
  • pKa: -3.97 ± 0.20 (predicted)

Anticancer Properties

Research indicates that compounds containing oxadiazole and anthraquinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] can be attributed to its ability to interact with cellular targets that are crucial for cancer cell survival and proliferation.

  • Mechanism of Action:
    • The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors such as Bax and cytochrome c .
    • It has been shown to inhibit topoisomerase I activity, which is vital for DNA replication and transcription in cancer cells .
  • Case Studies:
    • In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines .
    • A specific study reported that modifications in the oxadiazole scaffold significantly enhanced antiproliferative effects, suggesting that structural variations can lead to improved biological outcomes .

Antimicrobial Activity

The oxadiazole moiety has been extensively studied for its antimicrobial properties. Compounds featuring this structure have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The dual action of the oxadiazole and anthraquinone components may enhance the overall antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] can be influenced by several factors:

  • Substituents on the Oxadiazole Ring: Variations in substituents can significantly affect the compound's interaction with biological targets and its overall potency.
  • Anthraquinone Modifications: The position and type of substituents on the anthraquinone moiety can also impact its pharmacological properties.

Research Findings

Recent studies have highlighted the importance of the oxadiazole ring as a bioisosteric replacement for traditional drug scaffolds due to its stability and ability to modulate biological activity . The combination of oxadiazole with anthraquinone has been shown to yield compounds with enhanced therapeutic profiles.

PropertyValue
Molecular FormulaC30H16N4O5
Molecular Weight512.47 g/mol
Antiproliferative ActivityActive against HCT-116 and HeLa cell lines
Topoisomerase I InhibitionYes
Apoptosis InductionYes

Q & A

Basic: What are the established synthetic routes for preparing 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone]?

Methodological Answer:
The synthesis typically involves cyclization and reduction steps. For example:

Cyclization: React nitro-substituted precursors (e.g., 4-nitrobenzoic acid derivatives) with hydrazine sulfate in the presence of H₃PO₄/P₂O₅ to form the oxadiazole ring .

Reduction: Reduce nitro groups to amines using Zn/CaCl₂ under reflux conditions. For instance, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole is reduced to 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole .

Schiff Base Formation: React the amino-functionalized oxadiazole with aromatic aldehydes to synthesize derivatives (yield: 65–81%) .

Key Parameters:

  • Reflux time (4–8 hours).
  • Catalyst selection (e.g., glacial acetic acid for Schiff base formation) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Verify aromatic proton environments and amine group signals. For example, amino protons appear as broad singlets at δ 5.5–6.5 ppm .
  • IR Spectroscopy: Confirm NH₂ stretches (3200–3400 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • UV-Vis: Analyze π→π* transitions in anthraquinone moieties (λmax ~400–500 nm) .
  • Mass Spectrometry: Validate molecular weight (e.g., 364.48 g/mol for C₂₂H₂₈N₄O derivatives) .

Data Cross-Validation: Compare experimental and theoretical spectral values to confirm purity and structure .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Step 1: Re-examine reaction conditions (e.g., incomplete reduction of nitro groups may leave residual peaks in NMR ).
  • Step 2: Use isotopic labeling (e.g., ¹³C/¹⁵N standards) to distinguish overlapping signals in complex spectra .
  • Step 3: Perform computational modeling (DFT) to predict NMR/IR spectra and compare with experimental data .
  • Step 4: Validate via X-ray crystallography if single crystals are obtainable .

Example: Discrepancies in NH₂ proton integration may arise from solvent polarity or hydrogen bonding; use DMSO-d₆ for better resolution .

Advanced: What strategies optimize the reduction of nitro groups to amines in oxadiazole derivatives?

Methodological Answer:

  • Catalyst Optimization: Replace Zn/CaCl₂ with Pd/C under H₂ for milder conditions and higher selectivity .
  • Solvent Screening: Use ethanol/water mixtures to improve solubility and reduce side reactions .
  • Reaction Monitoring: Track progress via TLC or in-situ FTIR to halt reduction before over-reduction occurs.
  • Yield Improvement: Pre-purify nitro precursors to avoid competing reactions (e.g., ring-opening) .

Data Support: Reduction of 2,5-bis(4-nitrophenyl) oxadiazole achieves >90% yield with Pd/C and 40 psi H₂ .

Advanced: How to design experiments to evaluate the compound’s antioxidant activity?

Methodological Answer:

  • DPPH Assay: Measure radical scavenging via UV-Vis absorbance decay at 517 nm. Prepare solutions in ethanol (0.1 mM compound) and compare to ascorbic acid controls .
  • FRAP Assay: Quantify Fe³+ reduction to Fe²+ using a TPTZ reagent; monitor at 593 nm .
  • Cell-Based Models: Use human fibroblast lines to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Key Variables:

  • Solvent polarity effects on radical quenching efficiency .
  • Substituent electronic effects (e.g., electron-donating groups enhance activity) .

Advanced: How to assess solvent effects on the compound’s electronic properties?

Methodological Answer:

  • Solvatochromism Studies: Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane → DMSO). Calculate Stokes shifts and correlate with Reichardt’s ET(30) scale .
  • DFT Calculations: Model HOMO-LUMO gaps in different solvents (e.g., PCM model in Gaussian 09) to predict charge-transfer behavior .
  • Fluorescence Quenching: Use Stern-Volmer plots to analyze solvent-induced quenching mechanisms .

Example: Anthraquinone derivatives show red-shifted absorption in polar solvents due to stabilized excited states .

Advanced: How to determine thermal stability under varying conditions?

Methodological Answer:

  • TGA/DSC Analysis: Heat samples at 10°C/min under N₂. Monitor decomposition temperatures (Td) and endothermic/exothermic peaks .
  • Isothermal Studies: Hold at 150°C for 24 hours and analyze residue via NMR to detect degradation products.
  • Kinetic Modeling: Use Flynn-Wall-Ozawa method to calculate activation energy (Ea) of decomposition .

Data from Evidence: The compound melts at 148–151°C, with predicted boiling point ~526°C .

Advanced: How can computational modeling guide the design of OLED materials based on this compound?

Methodological Answer:

  • Electronic Structure Modeling: Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO levels and band gaps. Compare with experimental cyclic voltammetry data .
  • Charge Transport Simulations: Apply Marcus theory to predict hole/electron mobility in thin films .
  • Excited-State Dynamics: Perform TD-DFT to analyze triplet-state lifetimes for phosphorescence optimization .

Example: Oxadiazole derivatives with phenoxazine substituents exhibit low roll-off in OLEDs due to balanced charge transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]
Reactant of Route 2
2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.